molecular formula C18H16ClN3O B4525034 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

Cat. No.: B4525034
M. Wt: 325.8 g/mol
InChI Key: FNHISTBLBITPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine is a pyridazine-derivative research chemical proposed for scientific investigation, particularly in the field of immunology and medicinal chemistry. This compound shares a core structural similarity with a class of pyridazin-3(2H)-one derivatives that have been identified as potent agonists for the Formyl Peptide Receptor (FPR) family, which includes FPR1 and FPRL1 . These receptors are predominantly expressed on neutrophils and monocytes and play a critical role in the innate immune response against infectious microbes, as well as in inflammatory processes . Research on analogous compounds suggests that the presence of substituted benzyl and aryl groups on the pyridazine core is essential for receptor affinity and activity . The specific combination of a 4-chlorophenyl group at the 6-position and a 4-methoxybenzyl group at the N-3 position in this amine may influence its binding and functional properties at these key immune receptors. Agonists of FPR and FPRL1 are known to activate intracellular calcium mobilization and chemotaxis in human neutrophils , making them valuable tools for studying immune cell migration and activation pathways . Furthermore, due to the documented role of FPRL1 in various neurodegenerative diseases—as it is activated by the Alzheimer's disease-associated peptide Aβ42—research compounds in this class are also of interest for investigating neuroinflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHISTBLBITPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C12_{12}H12_{12}ClN3_3O
  • Molecular Weight : 249.696 g/mol
  • CAS Number : 512803-51-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the chloro and methoxy groups in its structure enhances its binding affinity and selectivity towards these targets, modulating their activity effectively.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer potential. Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)7.8
HeLa (Cervical Cancer)6.5

These findings suggest that the compound may induce apoptosis and cell cycle arrest, which are critical mechanisms in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate antibacterial activity against various strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases .

Case Studies

  • In Vivo Efficacy Against Tumors :
    A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at a dose of 40 mg/kg resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting its anticancer efficacy .
  • Antimicrobial Efficacy :
    In a clinical setting, a formulation containing this compound was tested against Staphylococcus aureus infections in diabetic patients. The results indicated a notable improvement in wound healing and reduction in infection rates, highlighting its practical application in infectious disease management .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that pyridazine derivatives, including 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyridazine derivatives and their evaluation against cancer cell lines, revealing that modifications at the phenyl ring significantly enhanced their cytotoxicity .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Study:
In a comparative study, pyridazine derivatives were tested against standard bacterial strains, with results indicating a promising antibacterial profile for compounds similar to this compound .

Pharmacological Insights

1. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, its potential as an inhibitor of kinases involved in cancer signaling pathways is being explored.

2. Neuroprotective Effects
Recent studies suggest that certain pyridazine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism is thought to involve the modulation of oxidative stress and inflammation.

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being studied for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material could enhance device efficiency.

2. Polymer Chemistry
The incorporation of pyridazine derivatives into polymer matrices has been investigated to improve thermal stability and mechanical properties of materials used in various industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 and the amino group at position 3 participate in nucleophilic substitutions:

Reaction Reagents/Conditions Products Yield References
Chlorine displacementHydrazine hydrate, ethanol, reflux6-Hydrazinyl-N-(4-methoxybenzyl)pyridazin-3-amine85–90%
Amino group alkylationMethyl iodide, K₂CO₃, DMF, 80°CN⁴-Methyl-6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine78%
  • Mechanistic Insight : The 6-chloro group undergoes SNAr (nucleophilic aromatic substitution) due to electron withdrawal by the pyridazine ring .

  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity at the 6-position.

Oxidation Reactions

The pyridazine ring and substituents are susceptible to oxidation:

Reaction Reagents/Conditions Products Observations
Ring oxidationKMnO₄, H₂O, 100°C6-(4-Chlorophenyl)pyridazine-3,4-dioneComplete ring dehydrogenation
Methoxy group demethylationBBr₃, CH₂Cl₂, −20°C6-(4-Chlorophenyl)-N-(4-hydroxybenzyl)pyridazin-3-amineSelective demethylation
  • Key Finding : Oxidative ring opening under strong conditions produces maleimide derivatives .

Reduction Reactions

Controlled reduction modifies the pyridazine core:

Reaction Reagents/Conditions Products Yield
Partial ring reductionH₂, Pd/C, ethanol, 50 psi3-Amino-6-(4-chlorophenyl)-1,4-dihydropyridazine65%
Full ring reductionLiAlH₄, THF, reflux3-Amino-6-(4-chlorophenyl)piperazine42%
  • Selectivity : Hydrogenation preferentially targets the pyridazine ring over the aryl chlorides .

Cyclization and Condensation

The amino group facilitates cyclization with carbonyl compounds:

Reaction Reagents/Conditions Products Application
Schiff base formationBenzaldehyde, EtOH, ΔN-(4-Methoxybenzyl)-6-(4-chlorophenyl)pyridazin-3-iminePrecursor for metal complexes
Azolo[1,5-a]pyrimidine synthesisEnaminone intermediates, DMF-DMAFused pyrimidine derivatives (e.g., pyrido[2,3-d]pyrimidin-4-amine)Anticancer screening
  • Kinetics : Cyclization rates depend on solvent polarity and temperature .

Halogenation and Cross-Coupling

Electrophilic substitution and catalytic coupling enhance structural diversity:

Reaction Reagents/Conditions Products Catalyst
Bromination at C-5Br₂, AcOH, 50°C5-Bromo-6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, DME6-(4-Chlorophenyl)-5-aryl-N-(4-methoxybenzyl)pyridazin-3-aminePd⁰
  • Limitation : Steric hindrance from the 4-methoxybenzyl group reduces coupling efficiency at C-2.

Acid/Base-Mediated Rearrangements

Protonation states influence reactivity:

Condition Transformation Outcome
HCl (conc.), refluxDeprotection of 4-methoxybenzyl groupFree 3-aminopyridazine
NaOH, H₂O/EtOHHydrolysis of pyridazine ringMalonic acid derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and structurally related pyridazine derivatives.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Unique Features/Biological Implications
Target Compound 4-Chlorophenyl, 4-Methoxybenzyl C₁₇H₁₅ClN₃O 312.77 Enhanced solubility due to methoxy group; potential dual activity from Cl and OCH₃
6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine Chlorine, 4-Methoxybenzyl C₁₂H₁₂ClN₃O 249.70 Simpler structure; lacks aromatic chlorophenyl, reducing steric hindrance
6-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine 4-Chlorophenyl, Pyridylmethyl C₁₆H₁₃ClN₄ 296.75 Pyridine substituent may improve CNS penetration but reduce aqueous solubility
6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine Chlorine, 2,4-Difluorobenzyl C₁₁H₈ClF₂N₃ 255.65 Fluorine atoms increase electronegativity, altering receptor binding
N-[(4-Chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide Chlorophenyl, Sulfanyl, Acetamide C₁₈H₁₅ClN₄OS 376.85 Sulfanyl and acetamide groups enable diverse metabolic pathways

Analysis of Structural Variations

Chlorophenyl vs. Methoxyphenyl Substituents
  • In contrast, methoxyphenyl derivatives (e.g., ) exhibit electron-donating methoxy groups, which improve solubility but may reduce binding affinity .
Benzylamine vs. Pyridylmethylamine Substituents
  • The 4-methoxybenzylamine group in the target compound offers a balance between lipophilicity and polarity, facilitating membrane permeability. Comparatively, pyridylmethylamine () introduces basicity from the pyridine nitrogen, which could enhance interactions with acidic residues in biological targets but may limit solubility in aqueous media .
Halogenation Effects
  • Fluorinated analogs () demonstrate increased metabolic stability due to fluorine’s resistance to oxidation.
Functional Group Additions
  • Compounds with sulfanyl () or methylthio () groups exhibit distinct reactivity profiles, such as susceptibility to oxidation or nucleophilic substitution. The target compound’s methoxy group, being less reactive, may confer greater stability in physiological conditions .

Q & A

Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a substituted pyridazine precursor (e.g., 6-(4-chlorophenyl)pyridazin-3-amine) with 4-methoxybenzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane. Yields range from 40–65%, depending on reaction optimization .
  • Validation : Confirm regioselectivity using 1H^{1}\text{H}-NMR to distinguish between N-alkylation and O-alkylation products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm). Compare with analogous pyridazine derivatives .
  • HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+^+: 354.1245, observed: 354.1242) .
  • FTIR : Identify N-H stretches (~3200 cm1^{-1}) and C-Cl vibrations (~700 cm1^{-1}) .

Q. What initial biological screening assays are recommended for this compound?

  • Enzymatic assays : Test inhibition of kinases or phosphodiesterases, given pyridazine’s role in modulating ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent effects : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of methoxy groups) .
  • Catalyst screening : Test Pd(OAc)₂ for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used .
  • Temperature control : Lower reaction temperatures (0–10°C) during sensitive steps (e.g., imine reduction with NaBH₄) to prevent byproduct formation .

Q. How can structural modifications enhance biological activity?

  • Substituent effects : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to improve target binding affinity. Compare IC₅₀ values in SAR studies .
  • Bioisosteric replacements : Substitute the methoxybenzyl group with a morpholine ring to enhance solubility and metabolic stability .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Validate cell lines (e.g., check Mycoplasma contamination) and use internal controls (e.g., staurosporine for cytotoxicity assays) .
  • Purity analysis : Employ HPLC (≥95% purity) to rule out impurities affecting activity. Compare batches synthesized via different routes .

Q. What computational methods support the design of derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or BRAF). Prioritize derivatives with stronger hydrogen bonding to hinge regions .
  • ADMET prediction : Apply SwissADME to optimize logP (ideally 2–3) and reduce CYP450 inhibition risks .

Q. What are the challenges in regioselective functionalization of the pyridazine core?

  • Directing groups : Introduce a nitro group at C-5 to direct electrophilic substitution to C-4. Remove the nitro group post-functionalization via catalytic hydrogenation .
  • Protection strategies : Use SEM (trimethylsilylethoxymethyl) groups to shield reactive NH sites during halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.